Crimidine

Beschreibung

Contextualization of Crimidine within Chemical Sciences and Applied Fields

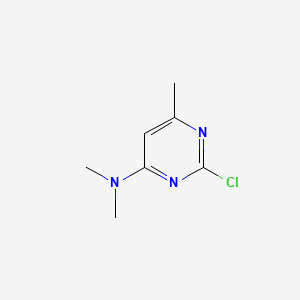

Within chemical sciences, this compound is recognized as a reactive compound, particularly in its interactions with biological molecules. smolecule.comechemi.com Its structure, featuring a chlorinated pyrimidine (B1678525) ring and a dimethylamino group, contributes to its reactivity. ontosight.aismolecule.com this compound can neutralize acids in exothermic reactions, forming salts and water. smolecule.comechemi.com It is also noted as being incompatible with certain chemicals, such as isocyanates and halogenated organics, which can lead to hazardous situations if mixed improperly. smolecule.comechemi.comnoaa.gov

Historically, this compound was primarily applied as a rodenticide, first developed in the 1940s under the product name Castrix. chemsrc.comsmolecule.comwikipedia.org While its use as a rodenticide has ceased in some regions like the United States, it reportedly remains in use in other countries. smolecule.comwikipedia.org Beyond its historical application in pest control, research has explored its potential in medicinal chemistry, where its structure and reactivity could make it a precursor or intermediate in the synthesis of more complex pharmaceutical compounds. ontosight.ai Scientific research also utilizes this compound in various studies, including biological assays and chemical synthesis experiments, owing to its unique chemical properties. ontosight.ai

Evolution of Scholarly Interest in this compound

Scholarly interest in this compound has evolved over time, largely driven by its initial use as a pesticide and the subsequent need to understand its effects and environmental fate. Early research likely focused on its synthesis and efficacy as a rodenticide. As the understanding of chemical toxicity and environmental impact grew, scholarly interest expanded to include its mechanism of action, particularly its interactions with biological systems. Studies have investigated its inhibitory effects on vitamin B6 metabolism and acetylcholinesterase activity. smolecule.com The persistence and detection of this compound in the environment have also become areas of research, especially concerning potential contamination of water and sediments. ajol.inforesearchgate.net Analytical methods for detecting this compound in various matrices, including biological samples and environmental samples, have been developed and refined over the years. researchgate.netsigmaaldrich.comresearchgate.netacs.org

Identification of Key Research Gaps and Scholarly Objectives

Despite existing research, several key research gaps regarding this compound persist, leading to ongoing scholarly objectives. One area requiring further study is the full extent of its interactions with biological molecules and the detailed implications of these interactions. smolecule.com While its inhibition of vitamin B6 and acetylcholinesterase is known, the precise mechanisms and downstream effects warrant deeper investigation. smolecule.comwikipedia.org

Another significant gap lies in understanding the environmental fate of this compound, particularly in soil and water, where little is definitively known about its persistence and degradation pathways. herts.ac.ukup.ptcriver.com Although it is considered highly soluble in water and volatile, its behavior in complex environmental matrices needs more comprehensive research. herts.ac.ukup.pt

Furthermore, with its continued use in some parts of the world, research into effective remediation strategies for this compound contamination remains relevant. Identifying efficient methods for its degradation or removal from affected areas is a crucial scholarly objective.

The development and validation of sensitive and selective analytical methods for detecting this compound at low concentrations in diverse samples, including environmental and biological matrices, continue to be important for monitoring and research purposes. researchgate.netsigmaaldrich.comresearchgate.netacs.org

Finally, comparative studies evaluating the efficacy and environmental impact of this compound against newer pest control agents could provide valuable insights for integrated pest management strategies, although its use as a rodenticide is becoming obsolete in many regions. smolecule.comunl.eduunl.edu

Here is a table summarizing some key research findings and properties of this compound:

| Property / Finding | Detail | Source(s) |

| Chemical Name | 2-Chloro-N,N,6-trimethylpyrimidin-4-amine | ontosight.aiscbt.comwikipedia.org |

| CAS Number | 535-89-7 | ontosight.aiscbt.comwikipedia.org |

| Molecular Formula | C7H10ClN3 | ontosight.aichemsrc.comscbt.com |

| Molecular Weight | 171.627 g/mol | ontosight.aichemsrc.comscbt.com |

| Structure | Contains a pyrimidine ring. | ontosight.ai |

| Historical Primary Use | Rodenticide (Product name: Castrix) | chemsrc.comsmolecule.comwikipedia.org |

| Chemical Reactivity | Neutralizes acids; incompatible with isocyanates, halogenated organics. | smolecule.comechemi.comnoaa.gov |

| Biological Interaction (Key Mechanisms) | Inhibits vitamin B6 metabolism; deactivates acetylcholinesterase. | smolecule.comwikipedia.org |

| Solubility | Highly soluble in water; soluble in most common organic solvents (acetone, benzene, chloroform, diethyl ether, ethanol). | smolecule.comechemi.comherts.ac.uk |

| Volatility | Highly volatile. | herts.ac.uk |

| Environmental Fate | Little is known about its fate in soil or water; might be expected to be persistent. Potential to leach to groundwater. | herts.ac.ukup.pt |

| Detection Methods | HPLC with UV detection; HPTLC with densitometry; GC/MS; HPLC/ES/MS. | smolecule.comresearchgate.netsigmaaldrich.comresearchgate.net |

| Presence in Environment | Detected in sediments and waters around a municipal dumping site in Ivory Coast. | ajol.inforesearchgate.net |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-N,N,6-trimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-5-4-6(11(2)3)10-7(8)9-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIUPFPIEBPYIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Record name | CRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4930 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041800 | |

| Record name | Crimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crimidine appears as brown waxy solid or colorless crystals. Used as a rodenticide. Not registered as a pesticide in the U.S. (EPA, 1998), Colorless solid; Commercial product is brown and waxy; [HSDB] Colorless odorless crystalline solid; [MSDSonline] | |

| Record name | CRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4930 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Crimidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4533 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

284 to 297 °F at 4 mmHg (EPA, 1998), 140-147 °C at 4 mm Hg | |

| Record name | CRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4930 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CRIMIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2812 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ethanol, In water, 9.4 g/L at 20 °C, Readily soluble in dichloromethane, 2-propanol, toluene, Soluble in most common organic solvents, eg acetone, benzene, chloroform, diethyl ether, ethanol. Soluble in dilute acids. | |

| Record name | CRIMIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2812 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Less than 10-5 at 68F (EPA, 1998), 0.02 [mmHg] | |

| Record name | CRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4930 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Crimidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4533 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

Inactive waxy 4-chloro-2-dimethylamino isomer | |

| Record name | CRIMIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2812 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

535-89-7 | |

| Record name | CRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4930 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Crimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=535-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crimidine [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CRIMIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Crimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Crimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W34R2923T3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CRIMIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2812 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

189 °F (EPA, 1998), 87 °C, Brown waxy solid; mp: 87 °C /commercial crimidine/, MP: 218 °C /Crimidine hydrochloride/, MP: 146 °C /Crimidine picrate/ | |

| Record name | CRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4930 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CRIMIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2812 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Historical Trajectories and Regulatory Frameworks of Crimidine

Genesis and Early Scientific Investigations of Crimidine

This compound, chemically known as 2-chloro-4-(dimethylamino)-6-methylpyrimidine, was introduced in the 1940s under the product name Castrix. It was originally produced by the conglomerate IG Farben. wikipedia.org Early scientific investigations focused on its properties and effects, identifying it as a convulsant poison. wikipedia.org Research during this period likely aimed at understanding its efficacy as a rodenticide and its chemical characteristics. Studies in the early to mid-20th century would have laid the groundwork for its initial applications. up.pt

Global Regulatory Evolution and Withdrawal of this compound as an Active Substance

Over time, the regulatory landscape surrounding pesticides and hazardous chemicals evolved significantly, leading to the withdrawal of substances like this compound. This evolution was driven by increased awareness of potential risks to human health and the environment. fao.org this compound is now considered an obsolete rodenticide, with manufacturing and authorized uses largely ceased. herts.ac.uk

The withdrawal process has been a global phenomenon, influenced by international conventions and regional regulations. fao.orgeuropa.eu For instance, within the European Union, this compound has been subject to regulations concerning the export and import of hazardous chemicals, being listed as a substance subject to the prior informed consent procedure under the Rotterdam Convention. europa.eueuropa.eu Its withdrawal as an active substance has been a consequence of regulatory decisions and voluntary actions by the industry. scc-gmbh.deeuropa.eu

Regional Variations in Regulatory Status

While there has been a general trend towards the withdrawal of this compound globally, regional variations in its regulatory status have existed. In the United States, this compound is classified as an extremely hazardous substance under the Emergency Planning and Community Right-to-Know Act and is subject to strict reporting requirements, though it is no longer used as a rodenticide. wikipedia.org Despite its obsolescence in many regions, there have been indications of its continued presence or potential illegal use in some areas, as suggested by its detection in environmental samples in locations like Abidjan, Côte d'Ivoire. scispace.com Regulatory frameworks in different countries and regions have progressed at varying paces, leading to differences in the timing and completeness of this compound's withdrawal. fao.orgfao.org

Implications of Obsolescence on Contemporary Research Paradigms

The obsolescence of this compound has several implications for contemporary research paradigms. With its withdrawal and lack of authorized uses, research is no longer focused on developing or supporting its application as a pesticide. herts.ac.uk Instead, contemporary research related to this compound may involve monitoring its presence in the environment due to historical contamination or illegal use. scispace.com Studies might also investigate its fate and behavior in different environmental compartments, given that little is known about its persistence in soil and water. herts.ac.uk Furthermore, the regulatory actions taken against this compound contribute to the broader understanding of hazardous substances and inform the regulation of other chemicals, influencing research into less hazardous alternatives and integrated pest management strategies. europa.eufao.org The history of this compound serves as a case study in the impact of scientific understanding and regulatory frameworks on the lifecycle of chemical compounds.

Mechanistic Elucidation of Crimidine S Biological Activity

Molecular Interactions and Biochemical Pathways

Crimidine is a potent convulsant agent whose biological activity is primarily attributed to its interference with crucial neurological pathways. nih.gov Investigations into its mechanism of action reveal a dual antagonism, targeting both vitamin B6 metabolism and the function of key enzymes involved in neurotransmission. nih.gov

This compound is recognized as a pyridoxine (B80251) antagonist. nih.gov Pyridoxine, or vitamin B6, is a vital cofactor for a multitude of enzymatic reactions within the central nervous system. Its biologically active form, pyridoxal (B1214274) 5'-phosphate (PLP), is essential for the synthesis of several neurotransmitters. nih.gov By disrupting the metabolism of pyridoxine, this compound interferes with these PLP-dependent pathways, leading to significant neurological consequences.

The convulsant effects of this compound are directly linked to its role as a pyridoxine antagonist. nih.gov A deficiency in functional vitamin B6, whether induced by an antagonist like this compound or from dietary insufficiency, can lead to seizures. medlineplus.govnih.gov This is because the synthesis of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain, is dependent on a PLP-coenzyme. nih.govwikipedia.org A reduction in GABAergic inhibition, caused by the this compound-induced disruption of pyridoxine metabolism, results in neuronal hyperexcitability that manifests as seizures. nih.gov The administration of vitamin B6 has been noted to counteract the convulsions caused by this compound, further solidifying the link between pyridoxine antagonism and the compound's convulsant properties. nih.gov

This compound's antagonism of vitamin B6 metabolism is achieved through the inhibition of key enzymes. In vitro studies have demonstrated that this compound can inhibit the activity of pyridoxal kinase in the brain. nih.gov Pyridoxal kinase is the enzyme responsible for phosphorylating pyridoxal to its active form, pyridoxal 5'-phosphate (PLP). nih.govnih.gov By inhibiting this enzyme, this compound effectively reduces the available pool of the essential PLP cofactor.

This reduction in PLP has a direct downstream effect on the activity of glutamic acid decarboxylase (GAD). nih.gov GAD is the PLP-dependent enzyme that catalyzes the conversion of glutamate (B1630785) into the inhibitory neurotransmitter GABA. nih.govwikipedia.org Consequently, the inhibition of pyridoxal kinase by this compound leads to decreased GAD activity, resulting in lower GABA production and a disruption of the excitatory/inhibitory balance in the brain, which contributes to its convulsant effects. nih.gov

In addition to its effects on vitamin B6 metabolism, this compound also acts as an inhibitor of acetylcholinesterase (AChE). nih.gov AChE is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. nih.gov This action terminates the nerve impulse at cholinergic synapses. nih.gov Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in hyperstimulation of nicotinic and muscarinic receptors and disrupted neurotransmission. nih.gov

The mechanism of acetylcholinesterase inhibition often involves the modification of specific amino acid residues within the enzyme's active site. While the precise interaction for this compound is not fully detailed in the provided context, many inhibitors, particularly organophosphorus compounds and carbamates, act by covalently binding to a serine residue in the active site of AChE. mdpi.com This binding effectively inactivates the enzyme, preventing it from breaking down acetylcholine. nih.gov This type of pseudo-irreversible inhibition results in a prolonged duration of action. mdpi.com

Table of Affected Enzymes

| Enzyme | Function | Effect of this compound | Consequence |

| Pyridoxal Kinase | Converts Vitamin B6 forms into the active coenzyme PLP. nih.gov | Inhibition nih.gov | Reduced availability of PLP cofactor. |

| Glutamic Acid Decarboxylase (GAD) | Synthesizes the inhibitory neurotransmitter GABA from glutamate, using PLP as a cofactor. wikipedia.org | Reduced Activity (due to PLP depletion) nih.gov | Decreased GABA production, leading to neuronal hyperexcitability. |

| Acetylcholinesterase (AChE) | Breaks down the neurotransmitter acetylcholine in the synapse. nih.gov | Inhibition nih.gov | Accumulation of acetylcholine, leading to cholinergic hyperstimulation. |

Deactivation of Acetylcholinesterase Activity

Comparative Analysis of this compound's Mechanism with Other Neurotoxicants

The neurotoxic effects of this compound, while profound, are best understood through a comparative lens, examining its mechanisms alongside other well-characterized neurotoxicants. This analysis reveals both distinct pathways and convergent outcomes, particularly in the context of convulsant agents. By contrasting this compound with cholinesterase inhibitors and drawing parallels with agents like strychnine, a clearer picture of its toxicological profile emerges.

Differentiation from Cholinesterase Inhibitors (e.g., Organophosphates)

The primary mechanism of this compound stands in stark contrast to that of cholinesterase inhibitors, such as organophosphate pesticides. While both can lead to severe neurological effects, their molecular targets and the neurochemical systems they disrupt are fundamentally different.

Organophosphates exert their toxicity by inhibiting the enzyme acetylcholinesterase (AChE). nih.govepa.govmhmedical.com This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. rxlist.comnih.govpatsnap.comquora.comdrugs.com By irreversibly binding to and inactivating AChE, organophosphates lead to an accumulation of ACh at both muscarinic and nicotinic receptors. nih.govmhmedical.com This results in a state of cholinergic crisis, characterized by overstimulation of the parasympathetic nervous system and neuromuscular junctions. nih.govmhmedical.com

In contrast, this compound's principal mechanism is not the direct inhibition of acetylcholinesterase in a physiologically significant manner. Although some in-vitro studies have shown that high concentrations of this compound can inhibit acetylcholinesterase, this is not considered its primary mode of action in vivo. Instead, this compound functions as a potent antagonist of vitamin B6. This antagonism disrupts the synthesis of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). The convulsant effects of this compound are a direct result of this diminished GABAergic inhibition.

The following table summarizes the key mechanistic differences between this compound and organophosphates:

| Feature | This compound | Organophosphates |

| Primary Target | Vitamin B6-dependent enzymes (e.g., glutamic acid decarboxylase) | Acetylcholinesterase (AChE) |

| Primary Neurotransmitter System Affected | GABAergic (inhibitory) | Cholinergic (excitatory) |

| Molecular Action | Antagonism of Vitamin B6, leading to decreased GABA synthesis | Irreversible inhibition of AChE, leading to acetylcholine accumulation |

| Resulting State | Disinhibition of neuronal activity, leading to convulsions | Cholinergic crisis, overstimulation of muscles and glands |

Analogies with Strychnine and Other Convulsant Agents

While this compound's mechanism is distinct from cholinesterase inhibitors, it shares functional similarities with other convulsant agents like strychnine. Both substances induce convulsions by disrupting inhibitory neurotransmission, albeit through different pathways and targeting different receptor systems. wikipedia.org

Strychnine is a potent, competitive antagonist of the glycine receptor, primarily in the spinal cord and brainstem. nih.govcosmosmagazine.comnih.govwikipedia.orgnih.gov Glycine is a major inhibitory neurotransmitter in these regions, responsible for modulating the activity of motor neurons. cosmosmagazine.comnih.gov By blocking glycine's ability to bind to its receptor, strychnine removes this inhibitory control. nih.govcosmosmagazine.comnih.gov This leads to unchecked neuronal firing and the characteristic severe, reflex-induced muscle contractions and convulsions. wikipedia.orgcdc.govbritannica.com

The analogy between this compound and strychnine lies in their shared outcome of producing a state of disinhibition within the central nervous system. Both compounds effectively remove the "brakes" on neuronal activity, leading to hyperexcitability and convulsions. However, the specific "brakes" they target are different:

Strychnine blocks the action of the inhibitory neurotransmitter glycine at its receptor.

This comparison highlights a common theme among many convulsant poisons: the disruption of inhibitory control in the nervous system. While the specific molecular targets may vary, the net effect is a shift in the balance between excitation and inhibition, favoring a state of hyperexcitability that manifests as seizures.

The table below illustrates the mechanistic parallels and differences between this compound and strychnine.

| Feature | This compound | Strychnine |

| Primary Effect | Convulsant | Convulsant |

| General Mechanism | Disruption of inhibitory neurotransmission | Disruption of inhibitory neurotransmission |

| Specific Target | GABA synthesis (via Vitamin B6 antagonism) | Glycine receptors |

| Neurotransmitter Affected | Gamma-aminobutyric acid (GABA) | Glycine |

| Location of Action | Central Nervous System | Primarily Spinal Cord and Brainstem |

Toxicological Research of Crimidine S Effects on Biological Systems

Neurotoxicological Manifestations and Pathways

Crimidine's neurotoxicity is characterized by the rapid onset of severe neurological disturbances, most notably convulsive seizures. The underlying mechanism of this action is intrinsically linked to its role as a vitamin B6 antagonist.

Convulsive Seizure Pathophysiology

The primary mechanism driving this compound-induced convulsions is its interference with the synthesis of the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). Vitamin B6, in its active form pyridoxal (B1214274) phosphate (B84403), is an essential cofactor for the enzyme glutamic acid decarboxylase (GAD), which catalyzes the conversion of glutamate (B1630785) to GABA.

By acting as an antagonist to vitamin B6, this compound effectively inhibits GAD activity. This leads to a significant reduction in GABA levels within the brain. The resulting GABA deficiency disrupts the delicate balance between excitatory and inhibitory neurotransmission, leading to a state of neuronal hyperexcitability. This unchecked neuronal firing manifests as violent, tonic-clonic seizures, which are the hallmark of acute this compound poisoning. The administration of vitamin B6 serves as a specific antidote, underscoring the critical role of B6 antagonism in the pathophysiology of this compound-induced seizures.

Central Nervous System Damage and Long-Term Sequelae

While the acute, life-threatening effect of this compound is convulsive seizures, the aftermath of exposure can lead to significant central nervous system damage and potential long-term neurological consequences. The intense and prolonged neuronal firing during seizures can lead to excitotoxicity, a pathological process in which nerve cells are damaged and killed by excessive stimulation.

This can result in neuronal necrosis and apoptosis, particularly in vulnerable brain regions such as the hippocampus and cerebral cortex. The histopathological changes observed in the brains of animals treated with neurotoxic agents can include neuronal degeneration, cellular infiltration, and the formation of pyknotic nuclei. Although specific long-term studies on this compound are limited, the general understanding of severe, untreated seizures suggests that survivors may face lasting neurological deficits. These can range from cognitive impairments and memory problems to an increased susceptibility to future seizures.

Cellular and Subcellular Responses to this compound Exposure

The toxic effects of this compound at the cellular and subcellular level are primarily a consequence of its interference with fundamental metabolic processes. The antagonism of vitamin B6 extends beyond GABA synthesis, as pyridoxal phosphate is a cofactor in over 140 enzymatic reactions.

Disruption of these pathways can lead to a cascade of cellular dysfunctions. While specific research on the direct cellular and subcellular targets of this compound is not extensively detailed in publicly available literature, the known consequences of severe vitamin B6 deficiency provide insight into the potential cellular responses. These may include impaired amino acid metabolism, mitochondrial dysfunction, and oxidative stress. The profound neurological impact suggests that neurons are the primary cells affected, with the disruption of neurotransmitter synthesis being the most critical and immediate cellular response.

Species-Specific Toxicological Profiles and Susceptibility (e.g., mammalian, avian)

This compound exhibits high toxicity across different species, although there is variability in susceptibility. This is evident from the available lethal dose (LD50) data, which is the dose required to be lethal to 50% of a tested population.

| Species | Route of Administration | LD50 Value |

| Rat | Oral | 1.25 mg/kg |

| Rat | Intraperitoneal | 1 mg/kg |

| Chicken | Oral | 22.5 mg/kg |

| Quail | Oral | ~20 mg/kg |

This table presents a summary of reported LD50 values for this compound in different species. It is important to note that these values can vary based on factors such as the specific strain of the animal and the formulation of the compound.

From the available data, it is evident that mammals, such as rats, are significantly more susceptible to the acute toxic effects of this compound than avian species like chickens and quail. The oral LD50 for rats is more than 15 times lower than that for chickens. nih.gov This difference in susceptibility could be attributed to variations in metabolic pathways, detoxification mechanisms, or differences in the sensitivity of the central nervous system to the effects of GABA depletion between these classes of animals. Despite this, this compound is still classified as highly toxic to both mammals and birds. herts.ac.uk

Antidotal and Therapeutic Strategies in Crimidine Intoxication: Research Perspectives

Pharmacological Interventions Targeting Crimidine's Mechanism of Action

The primary toxic effect of this compound is the induction of seizures, which stems from its interference with neurotransmitter synthesis. Pharmacological interventions are therefore aimed at counteracting this mechanism and controlling its life-threatening symptoms.

Efficacy of Pyridoxine (B80251) (Vitamin B6) as an Antidote

Pyridoxine (Vitamin B6) is recognized as the specific antidote for this compound poisoning. researchgate.net Its efficacy is directly linked to its ability to reverse the biochemical disruption caused by the toxin. While it is a recommended treatment, there is a notable lack of extensive supporting data from human clinical trials. nih.gov

Mechanistic Basis for Pyridoxine Counteraction

This compound acts as a competitive antagonist of Vitamin B6. researchgate.net The mechanism of its toxicity lies in the inhibition of pyridoxal (B1214274) kinase, the enzyme responsible for phosphorylating pyridoxine and pyridoxal into their active coenzyme forms, primarily pyridoxal 5'-phosphate (PLP). nih.govmedscape.com PLP is an essential cofactor for the enzyme glutamic acid decarboxylase, which catalyzes the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate (B1630785). medscape.compediatriconcall.com

By inhibiting the formation of PLP, this compound leads to a significant reduction in GABA levels in the brain. medscape.com Since GABA is the primary inhibitory neurotransmitter in the central nervous system, its depletion results in uncontrolled neuronal excitation, leading to severe convulsions and seizures, which are the hallmark signs of this compound poisoning. researchgate.netmedscape.com The administration of pyridoxine helps to overcome this competitive inhibition, restoring the synthesis of PLP and subsequently normalizing GABA production, thereby counteracting the convulsive effects of this compound. nih.gov

Translational Research Gaps in Clinical Efficacy

Despite the clear mechanistic rationale and evidence from animal studies, there is a significant gap in translational research concerning the clinical efficacy of pyridoxine for this compound poisoning in humans. nih.govnih.gov The transition of basic scientific findings from the laboratory ("bench") to clinical practice ("bedside") is often fraught with challenges, including limited resources and the long duration required for novel drug development. nih.gov

The rarity of this compound poisoning in humans makes it difficult to conduct large-scale clinical trials. Much of the evidence for pyridoxine's effectiveness is based on case reports and animal models. researchgate.net This lack of robust clinical data represents a "translational gap," where a mechanistically sound treatment has not been rigorously validated through extensive human studies. nih.govnih.gov This gap highlights the broader challenge in developing treatments for rare poisonings, where the low incidence rate impedes the progression through standard phases of clinical trials. nih.govnih.gov

Exploration of Adjunctive Therapies for Seizure Control

Given the severity of this compound-induced seizures, adjunctive therapies are often necessary to achieve seizure control while the primary antidote takes effect. Standard anticonvulsant drugs are a key component of supportive therapy. researchgate.net In cases of refractory seizures where initial treatments fail, various adjunctive treatments may be considered to improve seizure control. nih.gov

The selection of an adjunctive agent depends on the clinical scenario, but benzodiazepines and barbiturates are commonly used. For instance, phenobarbital (B1680315) has been used to control seizures in cases of this compound poisoning. researchgate.net The goal of these therapies is to suppress seizure activity and prevent secondary complications while the underlying metabolic disturbance is corrected by pyridoxine. Research into epilepsy management indicates that while complete seizure control with adjunctive therapy can be rare in resistant cases, significant improvement can be achieved in a substantial percentage of patients. nih.gov

Table 1: Investigated Adjunctive Therapies for Seizure Management This table is for informational purposes and is based on general principles of seizure control.

| Therapy Class | Example Compound | Mechanism of Action |

|---|---|---|

| Barbiturates | Phenobarbital | Enhances GABA-mediated inhibition |

| Benzodiazepines | Diazepam, Lorazepam | Potentiates the effect of GABA at the GABA-A receptor |

| Hydantoins | Phenytoin | Blocks voltage-gated sodium channels |

Advanced Supportive Care Methodologies

Advanced supportive care is a cornerstone of managing any severe poisoning, including that from this compound. litfl.comnih.gov Treatment is often time-consuming and requires intensive care facilities. researchgate.net The primary goal of supportive care is to maintain physiological function and prevent complications while the body eliminates the toxin and antidotal therapy takes effect. nih.govmedscape.com

Key components of advanced supportive care include:

Airway Management: Ensuring a patent airway and providing mechanical ventilation if respiratory depression occurs. nih.gov

Cardiovascular Support: Monitoring vital signs and using vasoactive drugs to manage hemodynamic instability. nih.gov

Fluid and Electrolyte Management: Administering intravenous fluids to maintain hydration and correct electrolyte imbalances. litfl.com

Decontamination: In some cases, gastric lavage or the administration of activated charcoal may be considered to reduce further absorption of the toxin. nih.gov

Thermoregulation: Monitoring and managing body temperature to prevent hyperthermia or hypothermia. litfl.com

A systematic approach to supportive care is crucial for managing poisoned patients and improving outcomes. litfl.com

Novel Antidote Development and Research Challenges

The development of new antidotes, particularly for rare poisons like this compound, faces numerous scientific and economic challenges. Antidotes for chemical agents that cause rare poisonings are often considered "orphan drugs," making them of limited interest to the pharmaceutical industry due to low market demand. nih.gov

Key challenges in this area of research include:

Ethical and Practical Constraints: The inability to conduct efficacy studies in humans for ethical reasons necessitates reliance on animal models and in vitro systems. nih.gov

Scientific Complexity: Designing molecules that can effectively reach the target site, such as crossing the blood-brain barrier, is a significant hurdle. llnl.gov

Financial Viability: The high cost of drug development and the small potential market for rare poison antidotes create a substantial financial barrier. nih.gov

Current research strategies focus on developing broad-spectrum antidotes that are effective against a class of toxins rather than a single compound. Additionally, there is an emphasis on creating new in vitro models and computer simulations to predict the efficacy of potential antidotes, thereby reducing the reliance on animal testing and accelerating the development process. nih.govnih.gov The ultimate goal is to bridge the gap between basic research and clinical application, ensuring that effective treatments are available even for rare and emerging toxic threats. inserm.fr

Analytical Chemistry Methodologies for Crimidine Detection and Quantification

Extraction Techniques from Complex Matrices (e.g., biological, environmental)

The initial and critical step in the analysis of crimidine from complex samples is the extraction of the analyte from the matrix. The choice of extraction technique depends on the nature of the sample, the concentration of the analyte, and the subsequent analytical method.

Microextraction Techniques

Modern analytical chemistry favors miniaturized sample preparation techniques that reduce solvent consumption, decrease extraction time, and lower detection limits. While specific studies on the microextraction of this compound are limited, techniques successfully applied to other polar and pyrimidine-based pesticides are relevant.

Solid-Phase Microextraction (SPME) : This solvent-free technique utilizes a coated fiber to adsorb analytes from a sample. For compounds with structures similar to this compound, SPME has been effective for extraction from water and biological fluids. The selection of the fiber coating is critical and is based on the polarity of the analyte. For a compound like this compound, a polar fiber might be employed. The analytes are then thermally desorbed directly into the injector of a gas chromatograph.

Liquid-Phase Microextraction (LPME) : LPME involves the use of a small volume of a water-immiscible solvent to extract analytes from an aqueous sample. Various modes of LPME, such as dispersive liquid-liquid microextraction (DLLME), have been developed for the rapid extraction of pesticides from environmental water samples. In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution that facilitates the transfer of the analyte into the extraction solvent.

Other Solvent-Based Extraction Methods

Conventional solvent extraction remains a widely used approach for isolating pesticides from complex matrices.

Liquid-Liquid Extraction (LLE) : LLE is a classic method that partitions the analyte between two immiscible liquid phases. For the extraction of this compound from biological samples, such as serum, ethyl acetate (B1210297) has been successfully used. sensorsportal.com This solvent has appropriate polarity to efficiently extract this compound, and a high recovery rate of over 80% has been reported. sensorsportal.com For environmental samples like soil, a mixture of a nonpolar and a polar solvent, such as dichloromethane (B109758) and pentane, might be selected to extract a broad range of pesticides. nih.gov The choice of solvent is critical and depends on the physicochemical properties of the soil or sediment. nih.gov

Solid-Phase Extraction (SPE) : SPE is a technique that uses a solid sorbent to retain the analyte from a liquid sample. For pesticide residue analysis in water, SPE is a common sample preparation step. actascientific.com The selection of the sorbent material is crucial for the effective retention of the target analyte.

Accelerated Solvent Extraction (ASE) : ASE is a more advanced technique that uses conventional solvents at elevated temperatures and pressures to increase the efficiency of the extraction process from solid samples like soil. usda.gov

The following table summarizes various solvent-based extraction methods applicable to pesticide analysis.

| Extraction Technique | Principle | Applicable Matrices | Key Parameters |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Biological fluids, Water | Solvent choice, pH, Salt concentration |

| Solid-Phase Extraction (SPE) | Adsorption of the analyte onto a solid sorbent, followed by elution. | Water, Biological fluids | Sorbent type, Eluting solvent, Sample pH |

| Soxhlet Extraction | Continuous extraction of a solid sample with a cycling solvent. | Soil, Sediments | Solvent choice, Extraction time |

| Accelerated Solvent Extraction (ASE) | Extraction with solvents at elevated temperature and pressure. | Soil, Sediments | Solvent choice, Temperature, Pressure |

Chromatographic and Spectrometric Techniques for Identification and Quantification

Following extraction, chromatographic and spectrometric techniques are employed for the separation, identification, and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of pyrimidine (B1678525) bases and their derivatives in biological materials, GC-MS has proven to be an accurate and sensitive method. nih.gov

The analysis of many pesticides by GC-MS may require a derivatization step to increase the volatility and thermal stability of the analytes. reading.ac.uk While specific derivatization methods for this compound are not widely reported, silylation is a common technique for compounds containing active hydrogens, which converts them into more volatile trimethylsilyl (B98337) derivatives. nih.gov

GC-MS provides high selectivity and sensitivity, making it suitable for the detection of trace levels of pesticides in complex mixtures. restek.comtechnologynetworks.com The mass spectrometer provides structural information, which aids in the unequivocal identification of the compound.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a versatile technique that is well-suited for the analysis of polar, non-volatile, and thermally labile compounds like many pesticides.

A specific HPLC method coupled with mass spectrometry (HPLC-MS) has been developed for the determination of this compound in serum. sensorsportal.com This method demonstrated good linearity and low limits of detection (LOD) and quantification (LOQ), at 0.3 µg/L and 0.5 µg/L, respectively. sensorsportal.com For the analysis of pesticide residues in water, reversed-phase HPLC (RP-HPLC) with UV detection is a commonly used technique. actascientific.comresearchgate.netcore.ac.uknih.gov These methods often employ a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. researchgate.netcore.ac.uk

The following table provides an example of HPLC conditions used for pesticide analysis.

| Parameter | Condition |

| Column | C18 (5 µm, 250mm × 4.6 mm) |

| Mobile Phase | Acetonitrile/Water (80:20, v/v) |

| Flow Rate | 1.5 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 20 µL |

This table presents a general HPLC method for pesticide analysis and may require optimization for this compound.

Emerging Analytical Approaches (e.g., Biosensors, Nanomaterial-based approaches)

Recent research has focused on the development of rapid, portable, and highly sensitive detection methods for pesticides.

Biosensors : Electrochemical biosensors have emerged as a promising tool for the detection of various pesticides. nih.govmdpi.com These devices often utilize enzymes, such as acetylcholinesterase, which are inhibited by certain classes of pesticides. nih.gov The inhibition of the enzyme activity can be measured electrochemically, providing a quantifiable signal related to the pesticide concentration. nih.gov While specific biosensors for this compound have not been extensively reported, the development of biosensors for other organochloride pesticides suggests the potential for this technology. sensorsportal.comacs.org

Nanomaterial-based Approaches : Nanomaterials are being increasingly integrated into analytical sensors to enhance their sensitivity and selectivity. nih.gov For instance, pyrimidine-based fluorescent organic nanoparticles have been developed for the detection of bacteria. nih.gov This technology could potentially be adapted for the detection of pyrimidine-containing pesticides like this compound. The use of nanomaterials can lead to lower detection limits and faster analysis times. mdpi.commdpi.comresearchgate.net

Method Validation and Performance Characteristics in Research Contexts

The reliability and accuracy of any analytical methodology intended for the quantification of this compound are contingent upon a thorough validation process. This process establishes the performance characteristics of the method, ensuring that it is suitable for its intended purpose. In research contexts, particularly in toxicological and forensic analysis, the validation of such methods is critical for the accurate interpretation of results. Key performance characteristics that are evaluated include linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision (both repeatability and reproducibility).

One such validated method for the determination of this compound in biological samples, specifically human serum, utilizes High-Performance Liquid Chromatography with Electrospray Ionization Mass Spectrometry (HPLC/ES/MS). A study detailing the analysis of serum samples from a case of this compound intoxication provides specific data on the performance of this analytical approach. nih.gov

Linearity

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. For the HPLC/ES/MS method for this compound, linearity was established up to a concentration of 800 micrograms per liter (µg/L). nih.gov This indicates that within this range, the instrument's response is proportional to the amount of this compound present in the serum sample.

Limits of Detection and Quantification

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably detected by the analytical instrument, though not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. For the HPLC/ES/MS method, the LOD for this compound in serum was determined to be 0.3 µg/L, while the LOQ was 0.5 µg/L. nih.gov These low limits demonstrate the high sensitivity of the method, making it suitable for detecting even trace amounts of this compound.

Recovery

Recovery studies are performed to assess the efficiency of the sample extraction process. It measures the percentage of the analyte of interest that is successfully removed from the sample matrix during sample preparation. In the case of this compound extraction from serum using ethylacetate, the recovery was reported to be over 80%. nih.gov This high recovery rate indicates that the extraction procedure is effective in isolating this compound from the complex serum matrix.

Precision

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed in terms of the coefficient of variation (CV). Repeatability refers to the precision obtained under the same operating conditions over a short interval of time, while reproducibility assesses the precision between different laboratories. For the HPLC/ES/MS method for this compound, the coefficients of variation for both repeatability and reproducibility were less than 10%, signifying a high degree of precision. nih.gov

The following tables summarize the performance characteristics of the validated HPLC/ES/MS method for the detection and quantification of this compound in human serum as reported in the research context. nih.gov

Table 1: Linearity and Sensitivity of HPLC/ES/MS Method for this compound

| Performance Characteristic | Value |

|---|---|

| Linearity Range | Up to 800 µg/L |

| Limit of Detection (LOD) | 0.3 µg/L |

Table 2: Accuracy and Precision of HPLC/ES/MS Method for this compound

| Performance Characteristic | Value |

|---|---|

| Recovery | > 80% |

| Precision (CV for Repeatability) | < 10% |

These validation parameters demonstrate that the described HPLC/ES/MS method is sensitive, accurate, and precise for the determination of this compound in human serum, making it a reliable tool for clinical and forensic investigations of this compound poisoning. nih.gov

Environmental Research and Ecological Impact of Crimidine

Environmental Fate and Persistence in Various Compartments

The environmental fate of crimidine, including its persistence and movement in different environmental compartments such as soil and water, is a critical area of study. Little specific data is available regarding the fate of this compound in soil or water, but it is expected to be persistent. herts.ac.uk

Degradation Pathways in Soil and Water Systems

Information on the specific degradation pathways of this compound in soil and water systems is limited. Generally, the degradation of pesticides in the environment can occur through various processes, including microbial degradation, chemical hydrolysis, and photochemical reactions. europa.euwsu.edu Factors such as temperature, soil water content, soil type, pH, and microbial biomass can significantly influence the rate of degradation in soil. europa.euwsu.edu In water, hydrolysis studies are typically conducted across a range of pH values to understand persistence and identify degradation products. epa.gov Photodegradation by sunlight can also occur in water, particularly for compounds that are hydrolytically stable. epa.govoregonstate.edu However, specific details regarding how this compound breaks down via these pathways in soil and water are not well-documented in the search results.

Potential for Leaching and Groundwater Contamination

This compound is highly soluble in water and, if present, has the potential to leach to groundwater. herts.ac.uk Leaching is the process by which soluble materials are carried downward through the soil by infiltrating water. wsu.edulsuagcenter.com Groundwater contamination can occur when pesticides move through the soil profile to the water table. wsu.edulsuagcenter.com The likelihood of leaching is influenced by the pesticide's solubility, its adsorption to soil particles, its persistence, soil properties, site conditions, and management practices. wsu.edulsuagcenter.comresearchgate.net While this compound's high water solubility suggests a potential for leaching, its current lack of widespread use may mitigate this risk in some areas. herts.ac.uk

Ecotoxicological Assessments on Non-Target Organisms

Pesticides, including rodenticides like this compound, can have detrimental effects on non-target organisms, which are living beings unintentionally affected by their use. imlresearch.commdpi.com Assessing the toxicity of pesticides to non-target organisms is a standard part of environmental risk assessment. mdpi.com

Impact on Avian Populations

This compound is known to be highly toxic to birds. herts.ac.uk Rodenticides, in general, can pose a risk to avian populations, particularly birds of prey, which may be exposed by consuming poisoned rodents. imlresearch.comresearchgate.net Toxicity testing is important to understand these risks and implement precautions to protect non-target species. imlresearch.com

Aquatic Organism Responses and Risk Assessment

The environmental impact of this compound on aquatic organisms has not been fully investigated according to one safety data sheet. lgcstandards.com However, pesticides reaching aquatic environments can be toxic to a range of organisms, including fish and aquatic invertebrates. mdpi.comresearchgate.net Assessing aquatic toxicity typically involves testing the effects of a chemical on organisms representing different trophic levels, such as algae, invertebrates (e.g., Daphnia), and fish. europa.eu Both acute (short-term) and chronic (longer-term) toxicity endpoints are evaluated. europa.eu Risk assessments for aquatic organisms often involve comparing predicted environmental concentrations of a substance with toxicity endpoints. hse.gov.uk

Remediation and Mitigation Strategies for Environmental Contamination

Information specifically on the remediation and mitigation strategies for this compound environmental contamination is limited in the search results. However, general approaches for addressing soil and groundwater contamination by hazardous substances, including pesticides, involve various physical, chemical, and biological methods. mdpi.comnichols.canumberanalytics.com

Remediation strategies aim to degrade, remove, or neutralize contaminants to reduce environmental and public health risks. mdpi.comnichols.ca Common methods for soil and groundwater remediation include excavation, chemical oxidation or reduction, and bioremediation, which utilizes microorganisms or plants to break down pollutants. mdpi.comnichols.canumberanalytics.commicrobe.com The selection of an appropriate remediation strategy depends on factors such as the type and concentration of the contaminant, soil properties, hydrogeology, and regulatory requirements. mdpi.comnumberanalytics.com Effective remediation often requires a multifaceted approach involving technical expertise, technology, regulatory knowledge, and long-term monitoring to ensure contaminant levels are reduced to acceptable standards. nichols.ca

Synthesis Pathways and Chemical Reactivity Research of Crimidine

Established Synthetic Routes and Methodological Advancements

Crimidine can be synthesized through various chemical pathways. smolecule.com The specific route employed may be influenced by the desired purity levels and efficiency of the yield. smolecule.com

One common method for synthesizing this compound involves the reaction of chlorinated pyrimidines with amines under controlled conditions. smolecule.com For instance, it can be prepared from an appropriate 2,4-dihalopyrimidine and dimethylamine (B145610). smolecule.com Another method described involves the condensation product of thiourea (B124793) and ethyl 3-oxobutyrate, which is then chlorinated and reacted with one equivalent of dimethylamine. smolecule.com The synthesis of this compound has also been reported using 2,4-dichloro-6-methylpyrimidine (B20014) and dimethylamine as raw materials. chemsrc.com

The synthesis of chlorinated pyrimidines, which serve as precursors for this compound, can be achieved by reacting imidoyl chloride compounds with phosgene (B1210022). google.com Alternatively, imidoyl chloride compounds can be produced by reacting organic amides with phosgene or organic nitriles with hydrogen chloride. google.com Another process for preparing 4,6-dichloropyrimidine, a related chlorinated pyrimidine (B1678525), involves treating 4,6-dihydroxypyrimidine (B14393) with phosphorous oxychloride in the presence of an amine or its hydrochloride salt. google.comgoogle.com

Reactivity with Biological Molecules and Chemical Incompatibilities

This compound exhibits significant reactivity, particularly in its interactions with biological molecules. smolecule.com Its mechanism of action involves the inhibition of vitamin B6, which is crucial for carbohydrate and amino acid metabolism. smolecule.comwikipedia.org This inhibition is attributed to the presence of the pyrimidine ring, although the exact mechanism of how this compound antagonizes vitamin B6 is not fully understood. wikipedia.org Additionally, this compound is known to deactivate acetylcholinesterase through the formation of a covalent bond with serine residues. smolecule.com

In terms of chemical incompatibilities, this compound can neutralize acids in exothermic reactions, forming salts and water. smolecule.comchemicalbook.comchemicalbook.in It is also known to be incompatible with certain chemicals, including isocyanates, halogenated organics, peroxides, acidic phenols, epoxides, anhydrides, and acid halides. smolecule.comchemicalbook.comchemicalbook.inlookchem.com Mixing this compound with these substances can lead to hazardous situations. smolecule.com Strong reducing agents, such as hydrides, can generate flammable gaseous hydrogen when combined with this compound. chemicalbook.comlookchem.com this compound should also be stored to avoid contact with strong acids and acid fumes, as violent reactions can occur. chemicalbook.in

Structure-Activity Relationship (SAR) Studies for Analogue Development

Structure-Activity Relationship (SAR) studies aim to understand the relationship between the chemical structure of a molecule and its biological activity. wikipedia.org This understanding allows for the modification of the chemical structure to alter or improve the potency and effects of a compound. wikipedia.org Medicinal chemists utilize chemical synthesis techniques to introduce new chemical groups and evaluate their biological effects. wikipedia.org While this compound itself is known for its toxicity, particularly its convulsant effects related to vitamin B6 inhibition and acetylcholinesterase deactivation wikipedia.org, SAR studies can be applied to develop analogues with modified properties.

Research has explored the development of this compound analogues for various purposes. For example, this compound has been used as a starting material in the synthesis of intermediates for the development of small molecule inhibitors targeting the interaction between tissue transglutaminase and fibronectin. nih.govaacrjournals.org In these studies, this compound was reacted with p-phenylenediamine (B122844) to form a key intermediate, which was then used to synthesize a series of analogues. nih.govaacrjournals.org These analogues were evaluated for their ability to block protein interactions, demonstrating how modifications to the this compound structure can lead to compounds with different biological activities. nih.govaacrjournals.org

SAR studies often involve the synthesis and evaluation of a series of related compounds to identify the key structural features responsible for a particular activity. mdpi.comnih.gov This can involve altering functional groups or the core scaffold and assessing the impact on biological activity. wikipedia.orgresearchgate.net While detailed SAR studies specifically focused on modifying this compound to explore its range of potential biological activities beyond its historical use as a rodenticide were not extensively found, the use of this compound as a building block for novel compounds highlights the potential for such research. nih.govaacrjournals.org The development of analogues with improved properties or different activities is a key application of SAR studies in chemical research. nih.gov

Crimidine in Agricultural Science and Pest Management Research

Efficacy Assessments as an Insecticide and Rodenticide

Scientific investigation into crimidine has primarily focused on its rodenticidal capabilities. It is classified as an obsolete rodenticide, and there are no known current authorizations for its use in agriculture. herts.ac.uk Information regarding its efficacy against insect pests is notably absent from agricultural and pest management research.

Targeting Specific Pest Species (e.g., aphids, whiteflies, rodents)

While the outline specifies an inquiry into this compound's effectiveness against aphids and whiteflies, extensive searches of scientific databases and agricultural research yield no evidence of its use or testing against these or any other insect species.

In contrast, its action against rodents is well-established, albeit with historical context. This compound induces convulsions and is highly toxic to mammals. herts.ac.uknih.gov This mode of action is effective for rodent control but also poses significant risks to non-target organisms.

Interactive Data Table: Documented vs. Undocumented Efficacy of this compound

| Pest Species | Efficacy Data Availability | Primary Mode of Action |

| Rodents | Documented (Historical) | Convulsant, Neurotoxin herts.ac.uknih.gov |

| Aphids | Undocumented | Not Applicable |

| Whiteflies | Undocumented | Not Applicable |

Field Efficacy Studies and Limitations

Field efficacy studies for this compound as an insecticide are nonexistent due to its non-use for this purpose.

As a rodenticide, while it was introduced in the 1940s, detailed contemporary field efficacy studies are scarce as it is considered obsolete. herts.ac.uk The primary limitation of this compound is its high acute toxicity to mammals, which presents a significant risk of primary and secondary poisoning to non-target wildlife, domestic animals, and humans. herts.ac.uknih.govescholarship.orggov.bc.ca Furthermore, little is known about its environmental fate, including its persistence in soil and water, though it is expected to be persistent. herts.ac.uk Its high water solubility and volatility suggest a potential for leaching into groundwater, although this is considered unlikely due to its lack of current use. herts.ac.uk

Integration of this compound within Integrated Pest Management (IPM) Frameworks

Integrated Pest Management (IPM) is a holistic approach to pest control that combines various strategies to minimize economic, health, and environmental risks. cabi.orgfao.orgcgiar.orgnchh.org The integration of any pesticide into an IPM framework requires a thorough understanding of its efficacy, specificity, and environmental impact. Given the data gaps for this compound, particularly concerning its insecticidal properties, its role within a modern IPM program is purely hypothetical and fraught with challenges.

Role in Multi-Method Pest Control Strategies

In a theoretical IPM model, a pesticide would be used judiciously and in combination with other control methods such as biological control, cultural practices, and physical barriers. beyondpesticides.orgnih.gov Due to this compound's high and broad-spectrum toxicity to mammals, its use would be counterproductive to IPM principles that aim to conserve natural enemies of pests. nih.govescholarship.orggov.bc.ca There is no research on combining this compound with other pest control methods for either rodent or insect management.

Sustainable Application Research and Environmental Impact Minimization

Sustainable application of pesticides involves using them in a way that minimizes adverse effects on the environment and non-target organisms. orst.edu Research in this area focuses on optimizing application timing, reducing application rates, and understanding the environmental fate of the compound. usda.govgcsaa.orgresearchgate.net

For this compound, there is a significant lack of research on sustainable application methods. Its inherent high toxicity and probable persistence in the environment make minimizing its environmental impact a considerable challenge. herts.ac.uk The absence of data on its degradation pathways in soil and water further complicates any assessment of its long-term environmental risk. herts.ac.uk

Future Directions and Emerging Research Avenues for Crimidine

Advanced Mechanistic Investigations

Crimidine is recognized as a rapidly acting convulsant that functions as a pyridoxine (B80251) antagonist. nih.gov Its primary mechanism is believed to involve interference with vitamin B6 metabolism, which is crucial for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). litfl.com However, the precise molecular interactions remain partially understood. Early research indicated that at high concentrations in vitro, this compound inhibited mouse brain pyridoxal (B1214274) kinase, glutamic decarboxylase, and acetylcholinesterase, though these effects were not significantly observed in vivo. nih.gov The exact way this compound competes with vitamin B6 has not been fully elucidated. nih.gov

Future research should employ advanced methodologies to clarify these mechanisms.

Neuroreceptor Mapping and Modeling: Utilize high-resolution imaging and computational modeling to visualize the binding of this compound and its metabolites to GABA receptors and other potential neural targets. This can help explain why its convulsive action differs from other vitamin B6 antagonists like toxopyrimidine. nih.gov

'Omics' Approaches: Employing genomics, proteomics, and metabolomics can provide a comprehensive view of the cellular response to this compound exposure. This could uncover novel pathways affected by the toxin and identify new biomarkers for exposure and effect.

Advanced Electrophysiology: Techniques such as patch-clamp and multi-electrode array (MEA) studies on neuronal cultures can offer detailed insights into how this compound alters neuronal excitability, network function, and synaptic transmission, moving beyond the established GABA-antagonism hypothesis.

| Research Area | Technique | Potential Finding |

| Molecular Binding | X-ray Crystallography, Cryo-EM | Precise binding site on GABA receptors or related enzymes. |